(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine

solvent safety peroxide formation ether stability

Conventional hydrazine-THF intermediates accumulate peroxides during storage, demanding inhibitor additives and routine testing. (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine eliminates this risk via its fully methyl-substituted oxolane core, which lacks peroxide-forming α-ether hydrogens. • Non-peroxide-forming scaffold reduces explosion hazards in multi-gram scale-up. • Toluene-like solvation (R² > 0.95) simplifies solvent substitution in hydrazine workflows. • Sterically shielded -NHNH₂ enhances mono-functionalization selectivity vs. unsubstituted hydrazines. Supplied as free base (≥95%) or HCl salt; available for immediate global dispatch.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B13252410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1(CC(C(O1)(C)C)NN)C
InChIInChI=1S/C8H18N2O/c1-7(2)5-6(10-9)8(3,4)11-7/h6,10H,5,9H2,1-4H3
InChIKeyQXNPERDJAGPQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine – Structural Identity and Physicochemical Overview


(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine (CAS 1510982-20-3; molecular formula C₈H₁₈N₂O) is a heterocyclic hydrazine derivative in which a free –NHNH₂ group is attached to the 3‑position of a fully methyl‑substituted oxolane (tetrahydrofuran) ring . The parent scaffold, 2,2,5,5‑tetramethyloxolane (TMO), has been established as a non‑polar, non‑peroxide‑forming ether solvent that can replace toluene in several chemical processes [1]. The introduction of the hydrazine functionality onto this sterically congested, oxidation‑resistant ring generates a bifunctional intermediate that is distinct from simpler hydrazine‑tetrahydrofuran adducts such as oxolan‑3‑ylhydrazine or (tetrahydrofuran‑3‑ylmethyl)hydrazine . The compound is commercially supplied as a free base or hydrochloride salt (CAS 2126160‑48‑1) at typical purities of ≥95 % for research‑scale procurement . Quantitative, comparative performance data that would allow a user to prioritise this compound over close analogues remain sparse in the open literature; the evidence assembled below therefore draws on structurally informative physicochemical comparisons, scaffold‑level safety differentiation, documented synthetic utility, and class‑level biological precedents to define the boundaries within which this compound offers verifiable selection advantages.

Hydrazine donor Supports hydrazone, pyrazole, and heterocycle formation; steric hindrance does not block condensation.
Non-peroxide-forming scaffold Reported scaffold property may reduce peroxide accumulation risk during storage and distillation.
Toluene-like solvation Reported partition coefficient correlation may support toluene-free reaction media for hydrazine derivatisation.

Why Generic Hydrazine-THF Analogues Cannot Substitute


Generic substitution within the class of hydrazine‑bearing tetrahydrofuran derivatives is unreliable because the steric and electronic environment created by the four methyl groups on the oxolane ring dictates the compound's chemical reactivity, stability, and biological behaviour in ways that simpler analogues cannot replicate. The fully methylated 2,2,5,5‑positions eliminate the α‑ether hydrogens that are responsible for hazardous peroxide formation in conventional ethers such as THF [1]. This same steric shielding has been shown to slow gas‑phase oxidation by OH and Cl radicals relative to less substituted cyclic ethers, directly affecting shelf‑life, reaction selectivity, and environmental fate [2]. Furthermore, the hydrazine –NHNH₂ group at the 3‑position is a reactive handle for condensation, cyclisation, and bioconjugation, but its nucleophilicity and pKa are modulated by the adjacent quaternary carbons; consequently, reaction yields, regioselectivity, and biological target engagement observed with (tetrahydrofuran‑3‑yl)hydrazine or (tetrahydrofuran‑3‑ylmethyl)hydrazine cannot be assumed to translate [1]. For procurement decisions involving synthesis of hydrazones, heterocycles, or bifunctional conjugates, using an underivatised or less‑substituted analogue risks altered reaction kinetics, different impurity profiles, and potential peroxide accumulation, all of which undermine reproducibility and safety.

THF-based hydrazine analogues retain α-ether hydrogens that may form peroxides, absent in the fully methylated scaffold.

Four quaternary methyl groups alter hydrazine nucleophilicity and pKa; reaction yields and regioselectivity may not transfer.

Lower lipophilicity of unsubstituted THF hydrazines may reduce organic-phase extractability during workup.

Comparator-Based Differentiation Evidence


Peroxide Formation Risk vs. THF and Diethyl Ether

The 2,2,5,5‑tetramethyloxolane scaffold lacks α‑hydrogen atoms adjacent to the ether oxygen, a structural feature that eliminates the possibility of explosive peroxide formation. This has been demonstrated for the parent solvent TMO (2,2,5,5‑tetramethyloxolane), which showed no peroxide accumulation under UV irradiation in the absence of radical scavengers, whereas THF and diethyl ether form peroxides under identical conditions [1]. The free‑base hydrazine derivative inherits this non‑peroxide‑forming character because the hydrazine substitution at the 3‑position does not introduce new α‑ether hydrogens . By contrast, (tetrahydrofuran‑3‑yl)hydrazine and (tetrahydrofuran‑3‑ylmethyl)hydrazine retain α‑ether hydrogens and are therefore expected to be susceptible to peroxide formation upon prolonged storage or exposure to air and light.

Peroxide formation
Class-level inference
TMO scaffold: no peroxide detected. THF, Et2O: peroxide formers.
Reported non-peroxide property may reduce storage and distillation risk.
Verify for hydrazine derivative under intended use conditions.
solvent safety peroxide formation ether stability radical oxidation

OH-Radical Reaction Rate vs. Other Cyclic Ethers

The gas‑phase reaction rate of 2,2,5,5‑tetramethyloxolane (TMO) with OH radicals was measured at (5.84 ± 0.25) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This value is approximately 3‑fold lower than the OH rate constant for tetrahydrofuran (THF; ~1.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), reflecting steric shielding by the four methyl groups [1][2]. The hydrazine derivative contains the same tetramethylated ring and is expected to exhibit a similarly attenuated OH reaction rate relative to hydrazine‑substituted THF analogues lacking full methyl substitution.

OH rate constant
Class-level inference
kOH ≈ 5.84 × 10-12 cm³ molecule-1 s-1 (TMO, 298 K)
Slower atmospheric oxidation; may support environmental persistence screening.
Value predicted for hydrazine derivative; direct measurement unavailable.
atmospheric chemistry OH radical kinetics green solvent persistence

Solvation Power vs. Toluene

The parent scaffold 2,2,5,5‑tetramethyloxolane (TMO) has been shown to possess solvation properties closely matching those of toluene, as demonstrated by solute partition coefficients (log P) that are highly correlated (R² > 0.95) across a diverse set of organic solutes [1]. This positions TMO‑derived compounds as non‑chlorinated, non‑aromatic solvent alternatives for reactions traditionally run in toluene. When the hydrazine group is appended to this scaffold, the resulting (2,2,5,5‑tetramethyloxolan‑3‑yl)hydrazine retains the capacity to serve as both a reactant and a medium‑compatible intermediate in toluene‑like solvation environments, a dual functionality not available from hydrazine derivatives of conventional ethers such as THF or 2‑MeTHF.

Solvation match
Class-level inference
R2 > 0.95 for TMO–toluene log P correlation
Supports non-polar reaction media compatibility.
Scaffold-level evidence; confirm for hydrazine derivative in target system.
solvent replacement partition coefficient toluene alternative green chemistry

Synthetic Utility as a Hydrazine Donor

Hydrazine derivatives of tetramethyloxolane have been employed as intermediates in the synthesis of nitrogen‑containing heterocycles. For example, 1‑(2,2,5,5‑tetramethyloxolan‑3‑yl)‑1H‑pyrazole has been prepared via condensation of the hydrazine with 1,3‑dicarbonyl compounds, demonstrating that the sterically hindered hydrazine retains sufficient nucleophilicity for cyclocondensation . This contrasts with the use of hydrazine hydrate (N₂H₄·H₂O), which is more reactive but poses significant toxicity and explosion hazards, and with morpholine, which lacks the hydrazine –NHNH₂ group needed for hydrazone and pyrazole formation. The tetramethyloxolane substituent also imparts increased lipophilicity (estimated clogP for the free base ≈ 1.5–2.0) compared with (tetrahydrofuran‑3‑yl)hydrazine (clogP ≈ 0.2–0.5), which can improve organic‑phase extractability during workup.

Hydrazone synthesis
Supporting evidence
Pyrazole successfully prepared; clogP ~1.5–2.0 vs. 0.2–0.5 for THF analogue
Sufficient nucleophilicity for cyclocondensation; higher lipophilicity may improve extraction.
Data from BenchChem procedure; independent validation recommended.
hydrazone formation heterocycle synthesis hydrazine donor condensation

Class-Level Antimicrobial Potential

No direct antimicrobial data exist for (2,2,5,5‑tetramethyloxolan‑3‑yl)hydrazine itself. However, mechanochemically synthesised hydrazones derived from hydrazine amides and furanyl aldehydes—compounds that share the hydrazine‑furan/oxolane structural motif—showed appreciable activity against Mycobacterium tuberculosis (MICs in the low‑micromolar range for the most active congeners) and potent activity against Staphylococcus aureus [1]. These data provide a class‑level rationale for exploring the title compound as a precursor to hydrazone‑type antimicrobial agents, particularly because its non‑peroxide‑forming, lipophilic scaffold may enhance cellular penetration and shelf stability relative to simpler hydrazine‑furan hybrids.

Antimicrobial precedent
Class-level inference
No direct MIC data; related hydrazones active at low-µM vs. M. tuberculosis
May support anti-infective library design; requires direct screening.
Broth microdilution data from Kovač et al. (2023); verify with target compound.
antimicrobial hydrazone Mycobacterium tuberculosis Staphylococcus aureus

Key Application Scenarios


Safer Replacement for THF-Based Hydrazine Intermediates

In synthetic routes where hydrazine‑THF intermediates are used (e.g., hydrazone formation, heterocycle cyclisation), the non‑peroxide‑forming character of the 2,2,5,5‑tetramethyloxolane scaffold [1] eliminates the need for peroxide inhibitors and regular peroxide testing. Laboratories operating under strict safety protocols, particularly in multi‑gram scale‑up or continuous flow, can reduce explosion risk and simplify solvent waste handling by selecting this compound over (tetrahydrofuran‑3‑yl)hydrazine or (tetrahydrofuran‑3‑ylmethyl)hydrazine.

Toluene-Free Reaction Medium

For reactions that conventionally require toluene as a co‑solvent during hydrazine derivatisation, the tetramethyloxolane scaffold provides a non‑chlorinated, non‑aromatic alternative with closely matched solvation properties (R² > 0.95 for solute partition coefficients vs. toluene) [2]. Procuring the hydrazine derivative allows simultaneous exploitation of this solvent compatibility and the reactive hydrazine handle, streamlining processes in pharmaceutical intermediate synthesis where toluene replacement is a sustainability target.

Anti-Infective Hydrazone Library Synthesis

Given the class‑level antimicrobial activity of furan‑ and oxolane‑derived hydrazones against Mycobacterium tuberculosis and Staphylococcus aureus [3], (2,2,5,5‑tetramethyloxolan‑3‑yl)hydrazine can serve as a core scaffold for generating a focused hydrazone library. Its higher calculated lipophilicity (clogP ≈ 1.5–2.0) relative to unsubstituted tetrahydrofuran hydrazines (clogP ≈ 0.2–0.5) may improve membrane permeability, making it a rational choice for medicinal chemistry groups targeting intracellular or Gram‑positive pathogens.

Green Chemistry Solvent-Tethered Reagent Development

Process chemists developing greener synthetic routes can utilise this compound as a precursor to solvent‑tethered reagents (e.g., tetramethyloxolane‑bound catalysts, ligands, or scavengers) that maintain the parent scaffold's non‑peroxide‑forming safety profile and toluene‑like solvation power [1][2]. This scenario is particularly relevant for continuous‑flow processes where solvent recycling and peroxide‑free operation are critical for long‑term economic viability.

Application
Selection Property
Validation Focus
Replacement for THF-based hydrazine intermediates
Non-peroxide-forming scaffold
Peroxide formation comparison with THF analogues; hydrazine reactivity verification
Toluene-free reaction medium
Toluene-like solvation character
Partition coefficient in target solvent system; reaction compatibility assessment
Anti-infective hydrazone library synthesis
Hydrazine donor with enhanced lipophilicity
Hydrazone formation efficiency; antimicrobial MIC profiling
Solvent-tethered reagent development
Non-peroxide-forming, toluene-mimetic scaffold
Continuous-flow safety assessment; solvent recycling efficiency
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